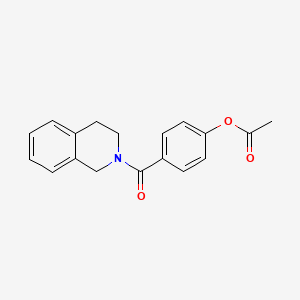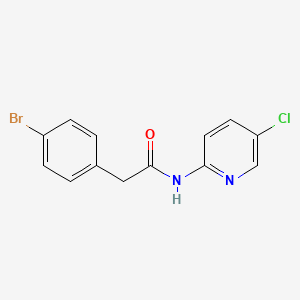
4-(diethylamino)-N-(3-methoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylamino)-N-(3-methoxypropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diethylamino group and a methoxypropyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(3-methoxypropyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(diethylamino)-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or methoxypropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
4-(diethylamino)-N-(3-methoxypropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(diethylamino)-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(diethylamino)-N-(2-methoxyethyl)benzamide
- 4-(diethylamino)-N-(4-methoxybutyl)benzamide
- 4-(diethylamino)-N-(3-ethoxypropyl)benzamide
Uniqueness
4-(diethylamino)-N-(3-methoxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H24N2O2 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
4-(diethylamino)-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C15H24N2O2/c1-4-17(5-2)14-9-7-13(8-10-14)15(18)16-11-6-12-19-3/h7-10H,4-6,11-12H2,1-3H3,(H,16,18) |
Clave InChI |
MOAYFNFUMDBHLO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11171157.png)
![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperidine-4-carboxylate](/img/structure/B11171159.png)
![1-(2-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171170.png)
![2-[(4-Phenoxybutanoyl)amino]benzamide](/img/structure/B11171172.png)

![1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171181.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11171188.png)
![N-[4-(butan-2-yl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171195.png)
![Methyl 4-({[2-(butylsulfanyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11171196.png)

![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11171215.png)
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzamide](/img/structure/B11171228.png)
